molecular formula C10H7FN2 B13206868 2-(7-fluoro-1H-indol-5-yl)acetonitrile

2-(7-fluoro-1H-indol-5-yl)acetonitrile

Cat. No.: B13206868
M. Wt: 174.17 g/mol
InChI Key: JUXZCLZLJTZSFB-UHFFFAOYSA-N
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Description

2-(7-fluoro-1H-indol-5-yl)acetonitrile is a compound belonging to the indole family, characterized by the presence of a fluorine atom at the 7th position of the indole ring and an acetonitrile group at the 5th position. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-fluoro-1H-indol-5-yl)acetonitrile typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 7-fluoroindole.

    Nitrile Introduction: The acetonitrile group is introduced through a nucleophilic substitution reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(7-fluoro-1H-indol-5-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic substitution reactions can occur at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.

Major Products Formed

Scientific Research Applications

2-(7-fluoro-1H-indol-5-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(7-fluoro-1H-indol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)acetonitrile: Another indole derivative with similar structural features but without the fluorine atom.

    5-fluoroindole: A simpler indole derivative with a fluorine atom at the 5th position.

Uniqueness

2-(7-fluoro-1H-indol-5-yl)acetonitrile is unique due to the specific positioning of the fluorine atom and the acetonitrile group, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C10H7FN2

Molecular Weight

174.17 g/mol

IUPAC Name

2-(7-fluoro-1H-indol-5-yl)acetonitrile

InChI

InChI=1S/C10H7FN2/c11-9-6-7(1-3-12)5-8-2-4-13-10(8)9/h2,4-6,13H,1H2

InChI Key

JUXZCLZLJTZSFB-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C=C(C=C21)CC#N)F

Origin of Product

United States

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